molecular formula C24H23ClFN3O3S B2402316 N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide CAS No. 439111-74-7

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide

Cat. No.: B2402316
CAS No.: 439111-74-7
M. Wt: 487.97
InChI Key: KTEQYRLRZMFEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions: The piperazine ring is then functionalized with a 4-chlorophenylsulfonyl group and a 3-fluorophenyl group through nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the substituted piperazine and 4-methylbenzenecarboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the aromatic rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s derivatives may be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the substituted aromatic groups allow the compound to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide
  • N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide

Uniqueness

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the 4-chlorophenylsulfonyl group and the 3-fluorophenyl group on the piperazine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN3O3S/c1-17-2-4-18(5-3-17)24(30)27-20-8-11-23(22(26)16-20)28-12-14-29(15-13-28)33(31,32)21-9-6-19(25)7-10-21/h2-11,16H,12-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEQYRLRZMFEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.